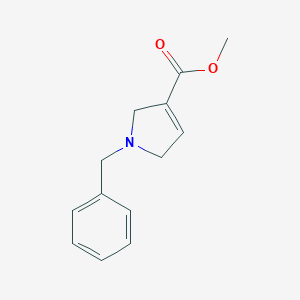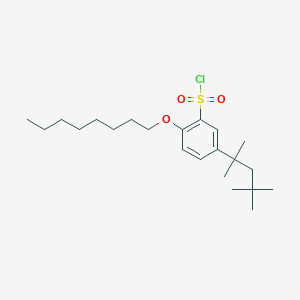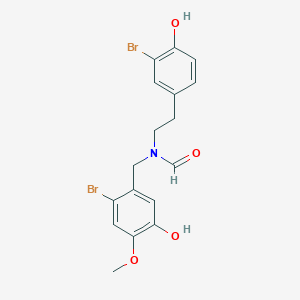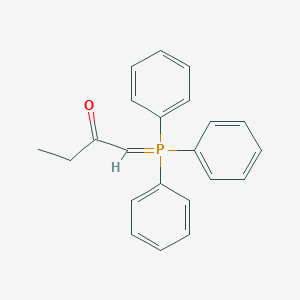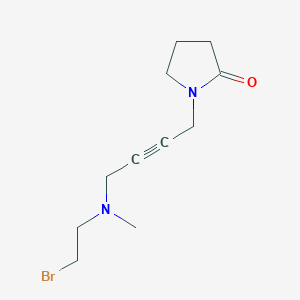
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone (abbreviated as BEMP) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. BEMP is a pyrrolidone-based compound that is widely used in the field of biochemistry and pharmacology. It is a potent inhibitor of various enzymes and receptors and has shown promising results in several studies.
Mécanisme D'action
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone exerts its effects by binding to the active site of enzymes and receptors. It has been found to be a competitive inhibitor of acetylcholinesterase, which means that it binds to the same site as acetylcholine and prevents its breakdown. This results in increased levels of acetylcholine in the nervous system, which can have beneficial effects on cognitive function.
Effets Biochimiques Et Physiologiques
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the nervous system, which can improve cognitive function. N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has also been found to have anti-inflammatory properties, which can have potential therapeutic applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibitory effects on enzymes and receptors, which make it a valuable tool for studying their functions. However, one of the limitations is its relatively high cost, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone. One of the main areas of research is the development of N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone-based drugs for the treatment of Alzheimer's disease. N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has also shown potential as an anti-inflammatory agent, and further studies are needed to explore its potential applications in this field. Additionally, N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone can be used as a tool for studying the functions of various enzymes and receptors, and further research in this area can lead to the development of new drugs and therapies.
Méthodes De Synthèse
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-bromoethylamine hydrobromide with 2-pyrrolidone in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl iodide to obtain N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone. This method has been widely used in various studies and is considered to be a reliable and efficient method for synthesizing N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone.
Applications De Recherche Scientifique
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has been extensively studied for its potential applications in various fields of science. It has shown promising results in the field of pharmacology, where it has been found to be a potent inhibitor of various enzymes and receptors. N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the nervous system. This inhibition has been found to have potential therapeutic applications in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
106976-61-8 |
|---|---|
Nom du produit |
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone |
Formule moléculaire |
C11H17BrN2O |
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
1-[4-[2-bromoethyl(methyl)amino]but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H17BrN2O/c1-13(10-6-12)7-2-3-8-14-9-4-5-11(14)15/h4-10H2,1H3 |
Clé InChI |
NBRZZHJIPNSJMI-UHFFFAOYSA-N |
SMILES |
CN(CCBr)CC#CCN1CCCC1=O |
SMILES canonique |
CN(CCBr)CC#CCN1CCCC1=O |
Autres numéros CAS |
106976-61-8 |
Numéros CAS associés |
106976-62-9 (di-hydrobromide) |
Synonymes |
4-BEMBP N-(4-((2-bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone N-(4-((2-bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone dihydrobromide N-(4-((2-bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone oxalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



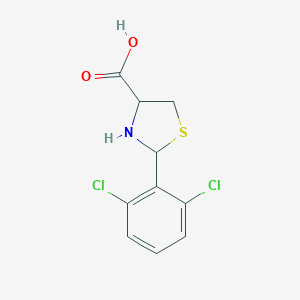
![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
